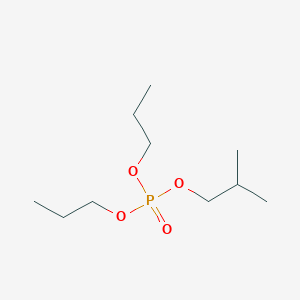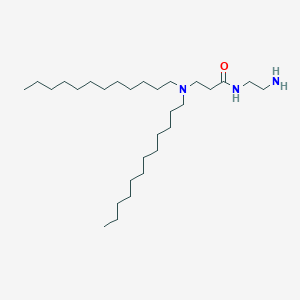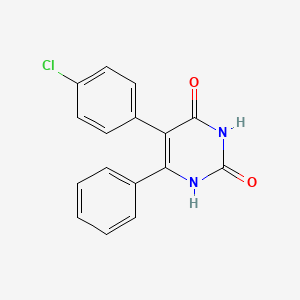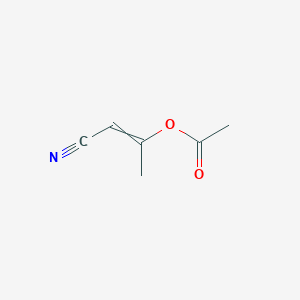
1-Cyanoprop-1-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:
Hydrocyanation of Acrolein: Acrolein reacts with hydrocyanic acid in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate to form acrolein cyanohydrin.
Esterification: The acrolein cyanohydrin is then esterified with an esterifying agent like acetic anhydride, again in the presence of a catalyst, to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and esters.
Mécanisme D'action
The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .
Comparaison Avec Des Composés Similaires
1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.
Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
646516-85-0 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
Clé InChI |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
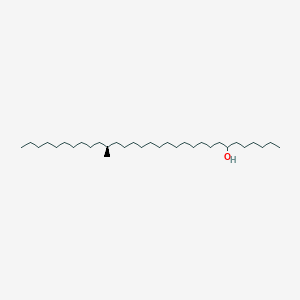
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
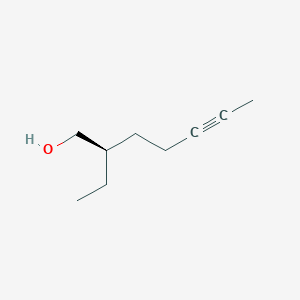
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
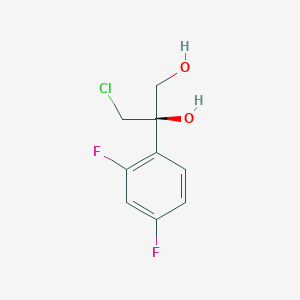
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)


